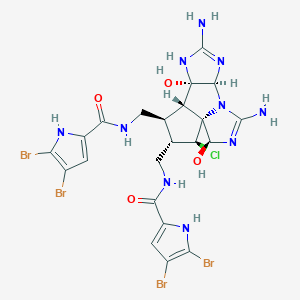
Streptophenazine G
Vue d'ensemble
Description
Streptophenazine G is a phenazine derivative produced by the marine-derived bacterium Streptomyces strain HB202, isolated from the sponge Halichondria panicea . Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, antiviral, and cytotoxic properties .
Méthodes De Préparation
Streptophenazine G is typically synthesized through fermentation processes involving the Streptomyces strain HB202 . The production of streptophenazines can be enhanced by co-cultivation with other Streptomyces strains, which can activate cryptic secondary metabolite-biosynthetic gene clusters . The synthetic route involves the fermentation of the bacterial strain under specific conditions, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Analyse Des Réactions Chimiques
Streptophenazine G undergoes various chemical reactions, including nucleophilic aromatic substitution and reductive cyclization . Common reagents used in these reactions include sodium borohydride and sodium ethoxide . The major products formed from these reactions are phenazine derivatives, which retain the core structure of two benzene rings linked through two nitrogen atoms .
Applications De Recherche Scientifique
Streptophenazine G has shown moderate antibacterial activity against Staphylococcus epidermidis and Bacillus subtilis . It also exhibits moderate activity against phosphodiesterase 4B (PDE 4B), making it a potential candidate for further research in the treatment of bacterial infections and inflammatory diseases . Additionally, this compound and its derivatives are of interest in natural product discovery and drug development due to their diverse biological activities .
Mécanisme D'action
The antibacterial activity of streptophenazine G is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes . The compound’s activity against PDE 4B suggests that it may interfere with intracellular signaling pathways involved in inflammation . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
Streptophenazine G is part of a family of phenazine derivatives, including streptophenazines A, B, C, D, E, F, and H . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities . This compound is unique in its moderate antibacterial and PDE 4B inhibitory activities, distinguishing it from other streptophenazines .
Propriétés
IUPAC Name |
methyl 6-(3-hydroxy-1-methoxy-7-methyl-1-oxononan-2-yl)phenazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-15(2)9-6-14-20(28)21(25(30)32-4)16-10-7-12-18-22(16)26-19-13-8-11-17(23(19)27-18)24(29)31-3/h7-8,10-13,15,20-21,28H,5-6,9,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLCCYULJSGXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


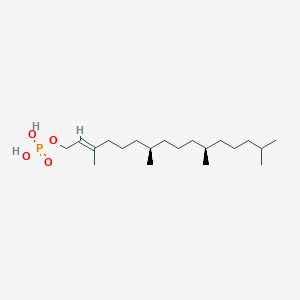
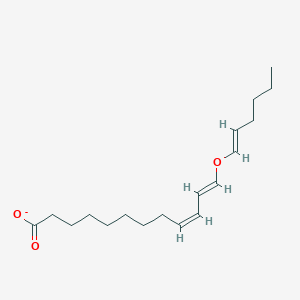
![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)

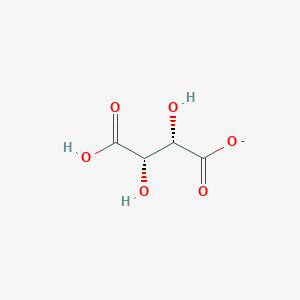
![1-[(2Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263791.png)
![1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1263792.png)
![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)
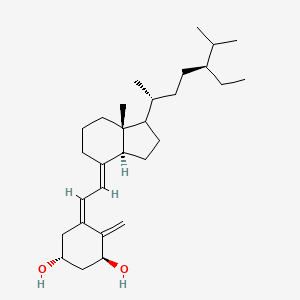
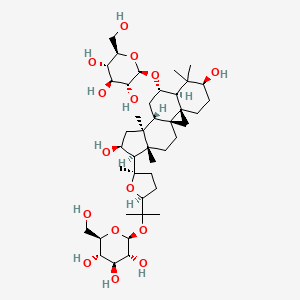
![2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid](/img/structure/B1263797.png)

